molecular formula C9H14N2 B2967393 3-(3-Methylpyridin-4-yl)propan-1-amine CAS No. 1000521-04-9

3-(3-Methylpyridin-4-yl)propan-1-amine

Cat. No. B2967393
M. Wt: 150.225
InChI Key: LQARVRGPLPRMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylpyridin-4-yl)propan-1-amine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylpyridin-4-yl)propan-1-amine is represented by the InChI code: 1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 . This compound has a molecular weight of 150.22 .


Physical And Chemical Properties Analysis

3-(3-Methylpyridin-4-yl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 150.22 .

Scientific Research Applications

Corrosion Inhibition

Research has shown that certain tertiary amines, synthesized by alkylation reactions, demonstrate significant inhibitive performance on carbon steel corrosion. These compounds, by retarding the anodic dissolution of iron, act as anodic inhibitors and form protective layers on the metal surface, thereby improving corrosion resistance. The adsorption of these compounds on carbon steel surfaces follows the Langmuir isotherm model, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Gao, Liang, & Wang, 2007).

Synthesis and Characterization of Organic Compounds

Aminopyridines have been utilized as key intermediates in the synthesis of various organic compounds, including pharmaceuticals. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields a variety of biologically active compounds. These synthesized compounds have been characterized through techniques like FT-IR, UV–visible, and NMR spectroscopy, demonstrating their potential pharmacological applications (Titi et al., 2020).

Catalysis

Aminopyridines have been used to synthesize trialkyltantalum complexes, which exhibit potential as catalysts in organic synthesis. These complexes, characterized by X-ray diffraction studies, adopt distinct coordination environments that contribute to their stability and reactivity at elevated temperatures. This research opens new avenues for the development of catalytic processes involving alkyltantalum complexes (Noor, Kretschmer, & Kempe, 2006).

Antimicrobial and DNA Cleavage Activity

Ni(II) complexes derived from Schiff base ligands, which include unsymmetrical tripodal amines, have shown remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeast species like Candida albicans. These complexes also exhibit DNA cleavage activity, highlighting their potential use in biomedical research and therapeutic applications (Keypour et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . The safety data sheet (MSDS) for this compound can provide more detailed safety information .

properties

IUPAC Name

3-(3-methylpyridin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQARVRGPLPRMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylpyridin-4-yl)propan-1-amine

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